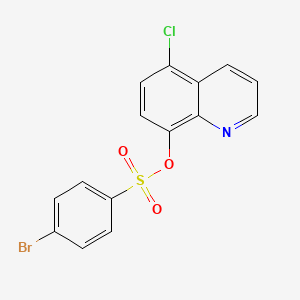
5-Chloro-8-quinolyl 4-bromobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-8-quinolyl 4-bromobenzenesulfonate is a chemical compound with the molecular formula C16H10BrClN2O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The molecular structure of 5-Chloro-8-quinolyl 4-bromobenzenesulfonate is defined by its linear formula: C16H10BrClN2O2 . This indicates that the molecule is composed of 16 carbon atoms, 10 hydrogen atoms, one bromine atom, one chlorine atom, two nitrogen atoms, and two oxygen atoms .Applications De Recherche Scientifique
Efficient Optical-to-THz Conversion Organic Crystals
This research highlights the synthesis and application of nonlinear optical ionic quinolinium crystals, utilizing chloro and bromo substituents, for efficient optical-to-THz conversion. The study demonstrates that these crystals, specifically 2-(4-hydroxystyryl)-1-methylquinolinium 4-chlorobenzenesulfonate, exhibit superior optical-to-THz conversion characteristics compared to conventional inorganic crystals, suggesting potential for advancements in THz technology (Lee et al., 2018).
Spectroscopic Study of Zinquin-Related Fluorophore Analogues
Another study focuses on the synthesis of Zinquin ester analogues, aiming at developing specific fluorophores for Zn(II). This research outlines the process of synthesizing various methoxy isomers and their capability to form fluorescent complexes with Zn(II), showing the compound's potential in biochemical applications for zinc detection (Kimber et al., 2003).
Synthesis and Asymmetric Diels-Alder Reactions
This paper describes the synthesis of (S)-2-p-tolylsulfinyl-1,4-benzoquinone and its application in Diels-Alder reactions, showcasing the chemical's utility in facilitating selective organic reactions and synthesizing complex organic compounds (Carreño et al., 1989).
Preconcentration of Trace Metals from Sea Water
Research into the preconcentration of ions from sea water using 8-quinolinol-bonded polymer supports highlights the application of such chemical structures in environmental science and analytical chemistry for trace metal analysis (Willie et al., 1983).
Drug Candidate for Neuropsychiatric and Neurological Disorders
A study introduces a tetracyclic quinoxaline derivative, showcasing its binding affinities to serotonin and dopamine receptors. This compound, serving as a multifunctional drug candidate, indicates the chemical's potential in developing treatments for neuropsychiatric and neurological disorders (Li et al., 2014).
Ring Halogenations of Polyalkylbenzenes
Research on the halogenation of polyalkylbenzenes using N-Halosuccinimide and acidic catalysts demonstrates the chemical's role in facilitating selective halogenation reactions, essential for organic synthesis and chemical manufacturing (Bovonsombat & Mcnelis, 1993).
Safety And Hazards
Sigma-Aldrich, a provider of this compound, sells it as-is and makes no representation or warranty whatsoever with respect to this product . This includes any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .
Propriétés
IUPAC Name |
(5-chloroquinolin-8-yl) 4-bromobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClNO3S/c16-10-3-5-11(6-4-10)22(19,20)21-14-8-7-13(17)12-2-1-9-18-15(12)14/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATSIBCPYIFLKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OS(=O)(=O)C3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-8-quinolyl 4-bromobenzenesulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(3,4-dimethylphenyl){2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2843646.png)
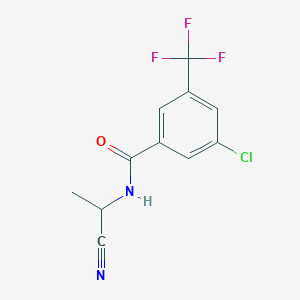
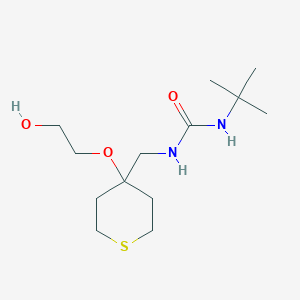

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-methylthiophen-2-yl)methanone](/img/structure/B2843653.png)
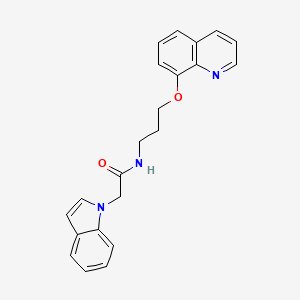
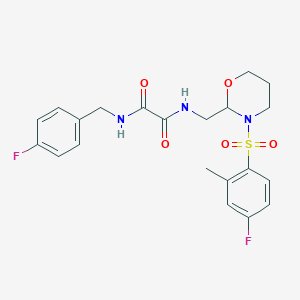
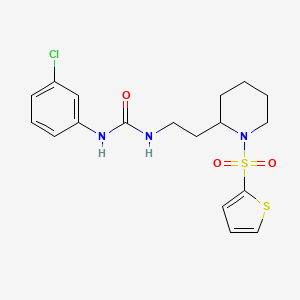
![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone](/img/structure/B2843661.png)
![3-[[4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2843662.png)
![2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2843663.png)
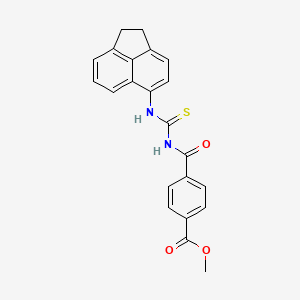
![ethyl 2-((5-(4-fluorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate](/img/structure/B2843667.png)
![3-((2-oxo-2-phenylethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2843668.png)